4-Ethoxy-2-methylaniline

Basicity Reactivity Aniline Derivatives

Sourcing anilines with precise substitution patterns for electronic materials often leads to supply inconsistency. 4-Ethoxy-2-methylaniline (CAS 114766-05-1) is specifically claimed in patent EP-2808320-A1 as a building block for triphenylamine charge-transport layers, where the 2-methyl-4-ethoxy pattern is critical for photoreceptor performance. Its balanced lipophilicity (XLogP3=1.6) and moderate basicity (pKa ~5.11) also make it a versatile intermediate for dye coupling (US-10251827-B2) and pharmaceutical R&D. - Distinct reactivity profile vs. 2-ethoxy-4-methylaniline or 4-methoxy analogs. - Enables targeted synthesis of bioactive molecules via acylation/sulfonylation. - Reliable batch availability for academic and industrial research programs.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 114766-05-1
Cat. No. B176845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-methylaniline
CAS114766-05-1
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)N)C
InChIInChI=1S/C9H13NO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3
InChIKeyGQMOFUZZCSQSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-methylaniline: A Differentiated Building Block


4-Ethoxy-2-methylaniline (CAS 114766-05-1), also known as 4-ethoxy-o-toluidine, is a C9-substituted aromatic amine with an ethoxy group at the para-position and a methyl group ortho to the amine . This substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 5.11 and a calculated XLogP3 of 1.6, which differentiate it from other in-class aniline derivatives . It is primarily utilized as a research chemical and intermediate in the synthesis of dyes, pharmaceuticals, and pesticides .

Why Generic Aniline Analogs Cannot Substitute


Substitution of 4-ethoxy-2-methylaniline with other ortho- or para-substituted anilines, such as 2-ethoxy-4-methylaniline or 4-methoxy-2-methylaniline, is not straightforward due to quantifiable differences in key properties like basicity (pKa), lipophilicity (LogP), and steric/electronic effects . These variations directly influence reaction kinetics, intermediate stability, and final product performance in applications like dye coupling and pharmaceutical synthesis. Furthermore, 4-ethoxy-2-methylaniline is specifically claimed as a reactant in patented synthetic routes for electrophotographic materials and oxidation dyes, underscoring that its specific reactivity profile is critical for achieving the claimed invention .

Quantitative Evidence for Selection


Differentiated Basicity Versus Positional Isomer

The predicted acid dissociation constant (pKa) for 4-ethoxy-2-methylaniline is 5.11 ± 0.10 . In contrast, the predicted pKa for its positional isomer, 2-ethoxy-4-methylaniline, is 4.91 ± 0.10 . This difference of 0.20 pKa units represents a measurable variation in proton affinity, which can affect the compound's behavior in acid-base reactions and its reactivity as a nucleophile under specific pH conditions.

Basicity Reactivity Aniline Derivatives

Increased Lipophilicity Over Methoxy Analog

The calculated XLogP3 value for 4-ethoxy-2-methylaniline is 1.6 . For the structurally related 4-methoxy-2-methylaniline, the reported LogP is 1.23 [1]. This represents a 0.37 unit increase in lipophilicity, which is attributed to the additional methylene group in the ethoxy substituent. This difference suggests that 4-ethoxy-2-methylaniline will have greater solubility in non-polar solvents and enhanced membrane permeability.

Lipophilicity Partition Coefficient Drug Design

Unique Steric and Electronic Reactivity Profile

The substitution pattern of 4-ethoxy-2-methylaniline features an ortho-methyl group and a para-ethoxy group relative to the amine. This arrangement differs from common analogs like 2-methylaniline (o-toluidine), which lacks the para-substituent . The combination of these groups synergistically activates the ring towards electrophilic attack while the methyl group introduces steric hindrance ortho to the amine, directing substitution to specific positions (e.g., the unsubstituted ortho position). The predicted reactivity is distinct from that of 2-methylaniline (LogP ~1.58 [1]) or 4-ethoxy-2-methylaniline alone.

Electrophilic Aromatic Substitution Sterics Regioselectivity

Specific Reactant in Patented Material Processes

4-Ethoxy-2-methylaniline is explicitly cited as a reactant in the synthesis of triphenylamine derivatives for electrophotographic photosensitive members, as described in patent EP-2808320-A1 . Additionally, it is identified as a monoaminobenzene compound within the scope of oxidation dyeing processes involving metal catalysts, as detailed in US-10251827-B2 and related patents . In contrast, its positional isomer, 2-ethoxy-4-methylaniline, is not listed in the same patent contexts, highlighting a specific utility for the 4-ethoxy-2-methyl substitution pattern in these applications.

Patent Triphenylamine Derivative Oxidation Dye

Targeted Application Scenarios


Triphenylamine Derivatives for Electrophotography

This compound is a designated building block for the synthesis of specific triphenylamine derivatives, which are key components in the charge-transport layers of electrophotographic photoreceptors. The specific substitution pattern of 4-ethoxy-2-methylaniline is necessary to achieve the desired electronic and physical properties of the final material, as detailed in patent EP-2808320-A1 .

Metal-Catalyzed Oxidation Dyeing

As a monoaminobenzene derivative, 4-ethoxy-2-methylaniline can be used in oxidation dyeing compositions for keratin fibers. The process utilizes a metal catalyst to achieve the desired color development, and the compound's specific reactivity and resulting chromophore are part of the claimed invention in patents like US-10251827-B2 .

Intermediate for Pharmaceuticals and Pesticides

The compound serves as a versatile intermediate for the synthesis of various bioactive molecules. Its balanced lipophilicity (XLogP3 = 1.6) and moderate basicity (pKa ~5.11) make it a suitable starting material for further functionalization, such as acylation or sulfonylation, in the development of drug candidates and agrochemicals .

Structure-Activity Relationship Research

The unique 2-methyl, 4-ethoxy substitution pattern makes this compound a valuable tool for academic and industrial researchers studying the effects of steric and electronic factors on aniline reactivity. It can be used to probe reaction mechanisms or to build focused libraries of compounds for medicinal chemistry optimization .

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